Free-Radical Propagation Rate Coefficient (kp): HBMA Exhibits 12.8× Faster Homopropagation than HEMA at 30 °C
The free-radical propagation rate coefficient (kp) for 4-hydroxybutyl methacrylate (HBMA) was determined at 917 L·mol⁻¹·s⁻¹ at 30 °C using the rotating-sector method [1]. This value is 12.8 times higher than that of 2-hydroxyethyl methacrylate (HEMA: kp = 71.9 L·mol⁻¹·s⁻¹) and 1.43 times higher than that of 2-hydroxypropyl methacrylate (HPMA: kp = 640 L·mol⁻¹·s⁻¹) under identical conditions. The trend—kp increasing with alkyl chain length of the hydroxyalkyl pendant group—is attributed to reduced pre-exponential factors arising from hydrogen-bonding-mediated restrictions on the internal rotations of the transition state structure [1]. This means that in any copolymerization formulation, HBMA-derived monomers will incorporate into the growing chain substantially faster than HEMA, altering copolymer composition drift, sequence distribution, and final material properties.
| Evidence Dimension | Free-radical homopropagation rate coefficient (kp) at 30 °C |
|---|---|
| Target Compound Data | HBMA (4-hydroxybutyl methacrylate): kp = 917 L·mol⁻¹·s⁻¹ |
| Comparator Or Baseline | HEMA: kp = 71.9 L·mol⁻¹·s⁻¹; HPMA: kp = 640 L·mol⁻¹·s⁻¹; CHMA: kp = 1070 L·mol⁻¹·s⁻¹ |
| Quantified Difference | HBMA vs. HEMA: 12.8× faster; HBMA vs. HPMA: 1.43× faster |
| Conditions | 30 °C, rotating-sector method with intermittent illumination, bulk polymerization |
Why This Matters
Procurement of HBMA over HEMA is mandatory for applications requiring rapid radical polymerization kinetics or precise control over copolymer composition drift in multi-monomer formulations.
- [1] Chu H-H, Wu J-D. Free-radical propagation rate coefficients for hydroxyalkyl methacrylates and cyclohexyl methacrylate. Journal of Polymer Research. 2007;14(6):461–466. DOI: 10.1007/s10965-007-9126-6. View Source
